molecular formula C10H12BrN B13040467 (1R)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine

(1R)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine

Cat. No.: B13040467
M. Wt: 226.11 g/mol
InChI Key: OEUQLRYVNCEHPM-SNVBAGLBSA-N
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Description

(1R)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. This compound features a bromine atom and a methyl group attached to a phenyl ring, along with a prop-2-enylamine side chain. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine can be achieved through several synthetic routes. One common method involves the bromination of 3-methylphenylprop-2-enylamine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be carried out at low temperatures to ensure selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Azides or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine involves its interaction with specific molecular targets. The bromine and methyl groups on the phenyl ring may influence the compound’s binding affinity to enzymes or receptors. The prop-2-enylamine side chain can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-Bromo-4-methylphenyl)prop-2-enylamine: Similar structure with a different position of the methyl group.

    (1R)-1-(3-Chloro-5-methylphenyl)prop-2-enylamine: Chlorine atom instead of bromine.

    (1R)-1-(3-Bromo-5-ethylphenyl)prop-2-enylamine: Ethyl group instead of methyl.

Uniqueness

(1R)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

(1R)-1-(3-bromo-5-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12BrN/c1-3-10(12)8-4-7(2)5-9(11)6-8/h3-6,10H,1,12H2,2H3/t10-/m1/s1

InChI Key

OEUQLRYVNCEHPM-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)Br)[C@@H](C=C)N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(C=C)N

Origin of Product

United States

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